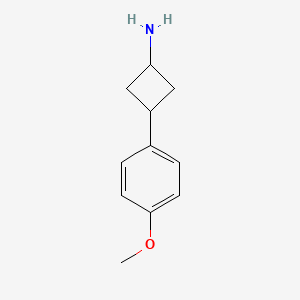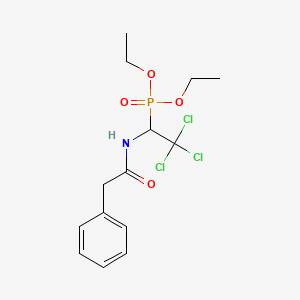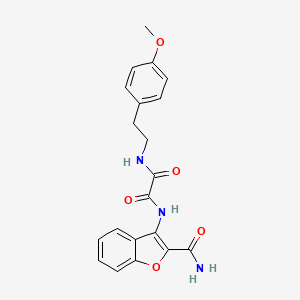
cis-3-(4-Methoxyphenyl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3-(4-Methoxyphenyl)cyclobutanamine, also known as mCPP, is a psychoactive drug that has been used in scientific research to study the mechanisms of serotonin receptors in the brain. This compound is a member of the phenethylamine class of drugs and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
MCPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors. This means that it activates these receptors to a certain extent, but not to the same degree as a full agonist. MCPP also acts as an antagonist at the 5-HT1A receptor, which is involved in mood regulation. By acting on these receptors, cis-3-(4-Methoxyphenyl)cyclobutanamine can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can affect a variety of physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. In humans, this compound has been shown to cause changes in mood, appetite, and sensory perception. These effects are likely due to the modulation of neurotransmitter release and the activation of specific serotonin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cis-3-(4-Methoxyphenyl)cyclobutanamine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has a well-established mechanism of action and has been extensively studied in both animal and human models. However, there are also limitations to using this compound in lab experiments. For example, it can be difficult to control the dose and timing of this compound administration, which can affect the results of experiments. Additionally, the effects of this compound can vary depending on the individual and the context in which it is administered.
Zukünftige Richtungen
There are many potential future directions for research on cis-3-(4-Methoxyphenyl)cyclobutanamine. One area of interest is the role of this compound in the treatment of psychiatric disorders such as depression and anxiety. Additionally, researchers may explore the use of this compound as a tool to study the mechanisms of other serotonin receptors or to develop new drugs that target these receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and how they can be harnessed for therapeutic purposes.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been used in scientific research to study the mechanisms of serotonin receptors in the brain. Its synthesis method is relatively simple, and it has a well-established mechanism of action. However, there are limitations to using this compound in lab experiments, and further research is needed to fully understand its biochemical and physiological effects. Overall, this compound has the potential to be a valuable tool for studying the brain and developing new treatments for psychiatric disorders.
Synthesemethoden
The synthesis of cis-3-(4-Methoxyphenyl)cyclobutanamine involves the reaction of 3-(4-methoxyphenyl)cyclobutanone with ammonia in the presence of a reducing agent. The resulting product is then purified using chromatography techniques to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MCPP has been used in scientific research to study the mechanisms of serotonin receptors in the brain. Specifically, it has been used to study the 5-HT2A and 5-HT2C receptors. These receptors are involved in a variety of physiological and behavioral processes, including mood regulation, appetite control, and sensory perception. By studying the effects of cis-3-(4-Methoxyphenyl)cyclobutanamine on these receptors, researchers can gain a better understanding of how these receptors function and how they can be targeted for therapeutic purposes.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9-10H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOHUPTWZGRJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2625109.png)
![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)

![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)
![1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone](/img/structure/B2625115.png)
![1-(1-Phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2625119.png)


![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2625124.png)
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)

![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)

